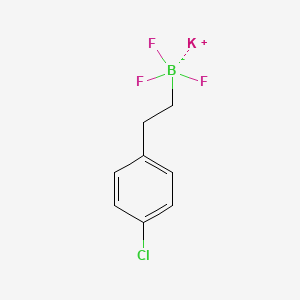

Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

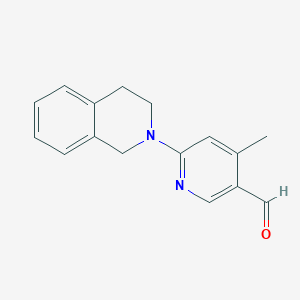

Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a difluoromethoxy group and a fluorophenyl group attached to an ethyl acetate backbone

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Ethyl-2-(4-(Difluormethoxy)-3-fluorphenyl)acetat beinhaltet typischerweise die Veresterung von 2-(4-(Difluormethoxy)-3-fluorphenyl)essigsäure mit Ethanol in Gegenwart eines starken Säurekatalysators wie Schwefelsäure. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung in den Ester zu gewährleisten.

Industrielle Produktionsmethoden: In einem industriellen Umfeld kann die Produktion dieser Verbindung kontinuierliche Fließreaktoren beinhalten, um die Effizienz und Ausbeute des Veresterungsprozesses zu verbessern. Der Einsatz von Mikroreaktoren kann ebenfalls von Vorteil sein, da sie verbesserte Wärme- und Stofftransportmerkmale aufweisen, was zu höheren Reaktionsraten und einer besseren Kontrolle der Reaktionsbedingungen führt.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Ethyl-2-(4-(Difluormethoxy)-3-fluorphenyl)acetat kann verschiedene chemische Reaktionen eingehen, darunter:

Hydrolyse: In Gegenwart einer starken Base oder Säure kann der Ester hydrolysiert werden, um die entsprechende Carbonsäure und Ethanol zu ergeben.

Reduktion: Die Estergruppe kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.

Substitution: Die Fluoratome in der Difluormethoxygruppe können unter geeigneten Bedingungen durch andere Nukleophile substituiert werden.

Häufige Reagenzien und Bedingungen:

Hydrolyse: Natriumhydroxid oder Salzsäure, Wasser, Rückfluss.

Reduktion: Lithiumaluminiumhydrid, trockenes Ether, Raumtemperatur.

Substitution: Nukleophile wie Amine oder Thiole, Lösungsmittel wie Dimethylformamid, erhöhte Temperaturen.

Hauptprodukte:

Hydrolyse: 2-(4-(Difluormethoxy)-3-fluorphenyl)essigsäure und Ethanol.

Reduktion: 2-(4-(Difluormethoxy)-3-fluorphenyl)ethanol.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Ethyl-2-(4-(Difluormethoxy)-3-fluorphenyl)acetat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Wird hinsichtlich seiner potenziellen biologischen Aktivität und seiner Interaktionen mit Enzymen und Rezeptoren untersucht.

Medizin: Wird hinsichtlich seines potenziellen Einsatzes in der Arzneimittelentwicklung untersucht, insbesondere bei der Entwicklung neuer Medikamente mit verbesserten Wirksamkeits- und Sicherheitsprofilen.

Industrie: Wird aufgrund seiner Fähigkeit, mit bestimmten biologischen Zielen in Schädlingen zu interagieren, bei der Entwicklung von Pflanzenschutzmitteln wie Herbiziden und Insektiziden eingesetzt.

5. Wirkmechanismus

Der Wirkmechanismus von Ethyl-2-(4-(Difluormethoxy)-3-fluorphenyl)acetat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Difluormethoxy- und Fluorphenylgruppen können die Bindungsaffinität und Spezifität der Verbindung gegenüber diesen Zielstrukturen verbessern, was zu den gewünschten biologischen Effekten führt. Die genauen Pfade und molekularen Interaktionen hängen von der jeweiligen Anwendung und dem Ziel ab.

Ähnliche Verbindungen:

- Ethyl-2-(4-(Trifluormethoxy)-3-fluorphenyl)acetat

- Ethyl-2-(4-(Difluormethoxy)-3-chlorphenyl)acetat

- Ethyl-2-(4-(Difluormethoxy)-3-bromphenyl)acetat

Vergleich: Ethyl-2-(4-(Difluormethoxy)-3-fluorphenyl)acetat ist aufgrund des Vorhandenseins sowohl von Difluormethoxy- als auch von Fluorphenylgruppen einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflussen können. Im Vergleich zu seinen Analoga kann die spezifische Anordnung der Fluoratome seine Bindungseigenschaften und die Gesamtwirksamkeit in verschiedenen Anwendungen beeinflussen. So kann beispielsweise das Trifluormethoxy-Analog aufgrund des zusätzlichen Fluoratoms unterschiedliche pharmakokinetische Eigenschaften aufweisen, während die Chlorphenyl- und Bromphenyl-Analoga eine veränderte Reaktivität und Selektivität aufweisen können.

Wirkmechanismus

The mechanism of action of Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and fluorophenyl groups can enhance the compound’s binding affinity and selectivity towards these targets, leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

- Ethyl 2-(4-(trifluoromethoxy)-3-fluorophenyl)acetate

- Ethyl 2-(4-(difluoromethoxy)-3-chlorophenyl)acetate

- Ethyl 2-(4-(difluoromethoxy)-3-bromophenyl)acetate

Comparison: Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate is unique due to the presence of both difluoromethoxy and fluorophenyl groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, the specific arrangement of fluorine atoms can affect its binding properties and overall effectiveness in various applications. For instance, the trifluoromethoxy analog may exhibit different pharmacokinetic properties due to the additional fluorine atom, while the chlorophenyl and bromophenyl analogs may have altered reactivity and selectivity.

Eigenschaften

IUPAC Name |

ethyl 2-[4-(difluoromethoxy)-3-fluorophenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F3O3/c1-2-16-10(15)6-7-3-4-9(8(12)5-7)17-11(13)14/h3-5,11H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIASIJFOGBJSKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=C(C=C1)OC(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6'-Fluoro-1'-methyl-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11865091.png)

![8-[(5-Aminopentyl)amino]quinolin-6-ol](/img/structure/B11865108.png)

![2-[(4-Methylphenyl)methyl]-2,3-dihydro-4H-1-benzopyran-4-one](/img/structure/B11865120.png)